Testosterone Cypionate-d3

Descripción

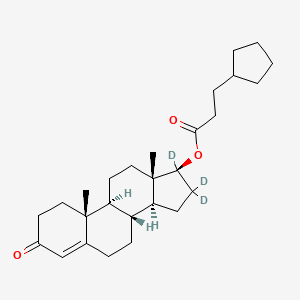

Testosterone Cypionate-d3 is a deuterated analog of testosterone cypionate, where three hydrogen atoms are replaced with deuterium. This isotopic modification enhances its utility as an internal standard in mass spectrometry-based assays, particularly for detecting and quantifying testosterone cypionate in biological samples . The compound retains the core structure of testosterone cypionate, an oil-soluble 17β-cyclopentylpropionate ester of testosterone, which is characterized by a prolonged half-life due to delayed enzymatic hydrolysis . Testosterone Cypionate-d3 is primarily used in analytical chemistry to ensure accuracy in pharmacokinetic studies and anti-doping tests .

Propiedades

Número CAS |

876054-56-7 |

|---|---|

Fórmula molecular |

C27H40O3 |

Peso molecular |

415.6 g/mol |

Nombre IUPAC |

[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |

InChI |

InChI=1S/C27H40O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h17-18,21-24H,3-16H2,1-2H3/t21-,22-,23-,24-,26-,27-/m0/s1/i11D2,24D |

Clave InChI |

HPFVBGJFAYZEBE-YXZXQLRDSA-N |

SMILES isomérico |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OC(=O)CCC5CCCC5 |

SMILES canónico |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=CC(=O)CCC35C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Testosterone Cypionate-d3 is synthesized by esterifying testosterone with cyclopentylpropionic acid. The reaction typically involves the use of an acid catalyst and an organic solvent. The deuterated form is prepared by using deuterated reagents in the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 6-8 hours.

Industrial Production Methods

Industrial production of Testosterone Cypionate-d3 involves large-scale esterification reactions using deuterated cyclopentylpropionic acid. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity. The compound is then formulated into oil-based injectables for medical use.

Análisis De Reacciones Químicas

Types of Reactions

Testosterone Cypionate-d3 undergoes various chemical reactions, including:

Oxidation: Conversion to 17-keto steroids.

Reduction: Formation of dihydrotestosterone.

Substitution: Ester hydrolysis to yield free testosterone.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Hydrochloric acid or sodium hydroxide in aqueous conditions.

Major Products Formed

Oxidation: 17-keto steroids.

Reduction: Dihydrotestosterone.

Substitution: Free testosterone and cyclopentylpropionic acid.

Aplicaciones Científicas De Investigación

Testosterone Cypionate-d3 is used in various scientific research applications, including:

Chemistry: Studying the metabolic pathways of testosterone and its derivatives.

Biology: Investigating the role of testosterone in cellular processes and gene expression.

Medicine: Developing new treatments for hypogonadism and other testosterone-related disorders.

Industry: Producing stable isotopes for use in mass spectrometry and other analytical techniques.

Mecanismo De Acción

Testosterone Cypionate-d3 exerts its effects by binding to androgen receptors in target tissues. Once bound, it is converted to dihydrotestosterone or estradiol, which then interact with specific cellular receptors to regulate gene expression. This leads to the development of male secondary sexual characteristics, increased muscle mass, and other physiological effects.

Comparación Con Compuestos Similares

Testosterone Enanthate

Testosterone enanthate shares a nearly identical pharmacological profile with testosterone cypionate, differing only in the ester side chain (heptanoate vs. cyclopentylpropionate). Both esters exhibit extended release kinetics, but subtle variations in ester length influence their pharmacokinetics:

- Half-Life : Testosterone cypionate has a half-life of ~8–12 days, while enanthate’s is slightly shorter (~5–10 days) .

- Clinical Outcomes : A 2024 comparative study found that subcutaneous testosterone enanthate autoinjector (SCTE-AI) resulted in lower post-therapy estradiol (E2) and hematocrit (HCT) levels compared to intramuscular testosterone cypionate (IM-TC), despite similar trough testosterone levels .

Table 1: Structural and Pharmacokinetic Comparison

Testosterone Decanoate

Testosterone decanoate features a longer decanoate ester, further prolonging its release. It is less commonly used clinically but is notable in veterinary applications. Analytical data highlight distinct retention times (6.53 min for decanoate vs. 5.45 min for cypionate-d3), aiding differentiation in chromatographic assays .

Estradiol Benzoate and Estradiol Benzoate-d3

Estradiol benzoate-d3 serves a similar role as an internal standard but targets estrogenic compounds. Its MRM transitions (m/z 380>105 and 380>79) differ significantly from those of testosterone cypionate-d3 (m/z 416>97 and 416>107) .

Analytical and Clinical Differentiation

Table 2: Mass Spectrometry Parameters

| Compound | MRM Transitions | Collision Energy (eV) | Retention Time (min) |

|---|---|---|---|

| Testosterone Cypionate | 413>97, 413>107 | 25 | 5.46 |

| Testosterone Cypionate-d3 | 416>97, 416>107 | 25 | 5.45 |

| Testosterone Decanoate | 443>97, 443>109 | 25, 30 | 6.53 |

The deuterated analog’s near-identical retention time to its non-deuterated form ensures precise co-elution, minimizing quantification errors .

Q & A

Q. What analytical methods are recommended for detecting and quantifying Testosterone Cypionate-d³ in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting Testosterone Cypionate-d³. Key parameters include:

- MRM transitions : Use m/z 416→97 and 416→107 for the deuterated compound, with collision energy set to 25 eV .

- Retention time : Optimize chromatographic conditions to achieve a retention time of ~5.45 minutes, differentiating it from non-deuterated Testosterone Cypionate (5.46 minutes) .

- Internal standards : Isotopically labeled analogs (e.g., Testosterone Cypionate-d³ itself) should be used to correct for matrix effects and ionization efficiency .

For quantification, follow USP guidelines: calculate concentration using the formula 600(C/V)(RU/RS), where C is the reference standard concentration and V is the assay preparation volume .

Q. How should researchers ensure the stability of Testosterone Cypionate-d³ during experimental storage?

- Storage temperature : Maintain at -20°C in light-resistant containers to prevent degradation, as recommended for non-deuterated Testosterone Cypionate .

- Purity validation : Use HPLC with >95% purity thresholds and monitor degradation products (e.g., free testosterone) over time .

- Solution stability : For injectable formulations, avoid repeated freeze-thaw cycles and validate stability under ambient conditions for ≤24 hours .

Q. What are the critical parameters for validating a Testosterone Cypionate-d³ assay in pharmacokinetic studies?

- Specificity : Resolve isotopic interference by confirming baseline separation between Testosterone Cypionate-d³ and endogenous testosterone esters .

- Accuracy/precision : Achieve ≤15% CV for intra- and inter-day variability using spiked quality control samples .

- Recovery : Optimize extraction protocols (e.g., solid-phase extraction) to ensure ≥85% recovery from plasma/serum .

Advanced Research Questions

Q. How can isotopic interference be minimized when using Testosterone Cypionate-d³ as an internal standard in tracer studies?

- Chromatographic optimization : Adjust column chemistry (e.g., C18 vs. phenyl-hexyl) to enhance separation between deuterated and non-deuterated analogs .

- Mass spectral resolution : Employ high-resolution MS (HRMS) to distinguish isotopic clusters and avoid overlap in complex matrices .

- Cross-validation : Compare results against alternative internal standards (e.g., Testosterone Decanoate-d³) to confirm assay specificity .

Q. What experimental design considerations are critical for resolving contradictions in testosterone supplementation studies?

- Blinding and randomization : Use double-blind, placebo-controlled designs to mitigate observer and participant bias .

- Endpoint selection : Prioritize biochemical markers (e.g., serum testosterone levels) over subjective questionnaires, which lack sensitivity and specificity .

- Sample size justification : Conduct power analyses to detect clinically meaningful differences (e.g., ≥50 ng/dL change in testosterone) with α=0.05 and β=0.2 .

Q. How should researchers address variability in testosterone ester pharmacokinetic data across studies?

- Population pharmacokinetics : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in absorption/metabolism .

- Covariate analysis : Investigate factors like BMI, age, and hepatic function that may influence ester hydrolysis rates .

- Meta-analysis : Pool data from multiple RCTs to identify consistent trends, applying tools like the Cochrane Risk of Bias checklist .

Q. What methodological pitfalls should be avoided when interpreting testosterone ester stability data?

- Inadequate controls : Include stability samples stored under extreme conditions (e.g., 40°C/75% RH) to assess degradation kinetics .

- Matrix effects : Validate assays in all relevant biological fluids (e.g., plasma, urine, hair) due to differential protein binding and lipid interactions .

- Data normalization : Avoid arbitrary baseline corrections; instead, use deuterated internal standards for all sample batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.